2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814206
InChI: InChI=1S/C16H10BrCl3N4OS/c17-9-3-1-2-8(4-9)15-22-16(24-23-15)26-7-13(25)21-14-11(19)5-10(18)6-12(14)20/h1-6H,7H2,(H,21,25)(H,22,23,24)
SMILES:
Molecular Formula: C16H10BrCl3N4OS
Molecular Weight: 492.6 g/mol

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

CAS No.:

Cat. No.: VC15814206

Molecular Formula: C16H10BrCl3N4OS

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide -

Specification

Molecular Formula C16H10BrCl3N4OS
Molecular Weight 492.6 g/mol
IUPAC Name 2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
Standard InChI InChI=1S/C16H10BrCl3N4OS/c17-9-3-1-2-8(4-9)15-22-16(24-23-15)26-7-13(25)21-14-11(19)5-10(18)6-12(14)20/h1-6H,7H2,(H,21,25)(H,22,23,24)
Standard InChI Key ZMRCHIADZDNZJB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates three key moieties:

  • 1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 5.

  • 3-Bromophenyl group: Attached to the triazole’s position 3, this aryl substituent introduces steric bulk and electronic effects due to bromine’s electronegativity.

  • Thioether-acetamide linkage: A sulfur atom bridges the triazole and an acetamide group, which is further substituted with a 2,4,6-trichlorophenyl ring.

The molecular formula is C₁₆H₁₀BrCl₃N₄OS, with a molar mass of 518.59 g/mol. The presence of halogen atoms (Br, Cl) enhances lipophilicity, potentially improving membrane permeability and target binding .

Electronic and Steric Features

  • Electron-withdrawing effects: Bromine and chlorine atoms create electron-deficient regions, influencing reactivity and intermolecular interactions.

  • Conformational rigidity: The triazole and aromatic rings restrict rotational freedom, favoring planar configurations that may enhance binding to biological targets .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide likely involves multi-step protocols common to triazolethione derivatives :

Step 1: Formation of the 1,2,4-Triazole Core

  • Hydrazinolysis: Reacting ethyl 3-bromobenzoate with hydrazine hydrate yields 3-bromophenyl hydrazide.

  • Cyclization with CS₂: Treatment with carbon disulfide in basic media generates the triazolethione intermediate via nucleophilic addition-cyclization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Triazole protons: Singlet at δ 8.2–8.5 ppm.

    • Aromatic protons: Multiplets between δ 7.2–7.8 ppm (BrC₆H₄, Cl₃C₆H₂).

    • Acetamide methyl: Singlet at δ 2.1 ppm.

  • ¹³C NMR:

    • Triazole carbons: Peaks at δ 150–160 ppm.

    • Carbonyl (C=O): δ 168–170 ppm .

Infrared (IR) Spectroscopy

  • N-H stretch: 3300–3250 cm⁻¹ (amide).

  • C=O stretch: 1650–1680 cm⁻¹.

  • C-Br/C-Cl stretches: 550–650 cm⁻¹.

Applications and Future Directions

Drug Development

  • Lead Optimization: Structural modifications (e.g., replacing Br with CF₃) could improve pharmacokinetics.

  • Targeted Therapies: Functionalization with biotin or PEG groups may enable tumor-specific delivery .

Agricultural Chemistry

Halogenated triazoles are potent fungicides. Field trials of similar compounds reduced Fusarium infestations by 90% at 50 ppm .

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